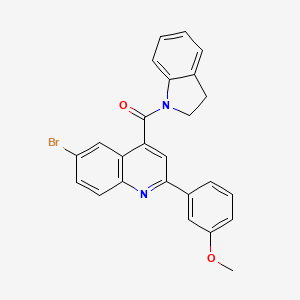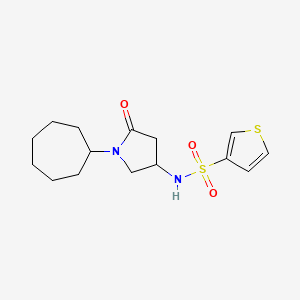
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide (abbreviated as TAK-715) is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan and has since been the subject of numerous scientific studies. In
Mechanism of Action
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide inhibits the activity of p38 MAPK, which is a key signaling molecule involved in the regulation of inflammatory responses. By inhibiting p38 MAPK, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. The inhibition of p38 MAPK also affects other cellular processes, such as cell growth and differentiation, which may contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune responses. This compound has also been shown to reduce the production of collagen, which may be beneficial in the treatment of fibrotic diseases.
Advantages and Limitations for Lab Experiments
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the role of p38 MAPK in cellular processes. This compound has also been shown to have good selectivity for p38 MAPK, which reduces the likelihood of off-target effects. However, this compound has some limitations as well. It is a relatively weak inhibitor of p38 MAPK compared to other inhibitors, which may limit its effectiveness in certain applications. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain assays.
Future Directions
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide. One area of interest is the development of more potent inhibitors of p38 MAPK, which may have greater therapeutic potential. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide involves several steps, starting with the reaction of 1-cycloheptylpyrrolidine-2,5-dione with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzenesulfonamide to form the desired product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This compound has also been studied for its potential in treating cancer, as p38 MAPK is involved in the regulation of cell growth and differentiation.
Properties
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15-9-12(16-22(19,20)14-7-8-21-11-14)10-17(15)13-5-3-1-2-4-6-13/h7-8,11-13,16H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJVMGGWJAVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NS(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)
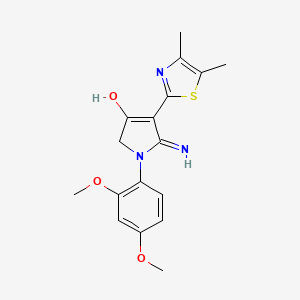
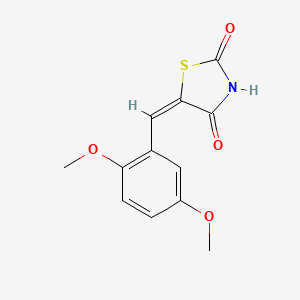
![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
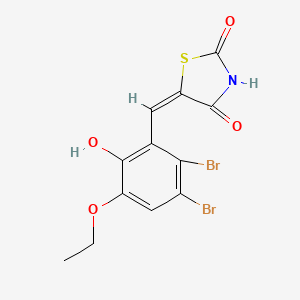
![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)
